molecular formula C25H32N4O2 B3060362 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide CAS No. 298215-35-7

2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide

Cat. No.: B3060362
CAS No.: 298215-35-7
M. Wt: 420.5 g/mol
InChI Key: YNNKKMKHXXUFLP-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide is a complex organic compound featuring multiple pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide typically involves multi-step organic synthesis. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts such as cobalt and nickel oxides supported on alumina can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine rings.

    Reduction: Amines derived from the acetamido groups.

    Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand the interaction of pyrrolidine derivatives with biological systems.

    Industrial Applications: Utilized in the synthesis of more complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidine rings can interact with protein receptors, altering their function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a single pyrrolidine ring.

    N-acetylpyrrolidine: Contains an acetamido group attached to a pyrrolidine ring.

    Phenylacetamide: Features a phenyl ring attached to an acetamido group.

Uniqueness

2-(pyrrolidin-1-yl)-N-[4-({4-[2-(pyrrolidin-1-yl)acetamido]phenyl}methyl)phenyl]acetamide is unique due to its multiple pyrrolidine rings and the presence of both acetamido and phenyl groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs .

Properties

IUPAC Name

2-pyrrolidin-1-yl-N-[4-[[4-[(2-pyrrolidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c30-24(18-28-13-1-2-14-28)26-22-9-5-20(6-10-22)17-21-7-11-23(12-8-21)27-25(31)19-29-15-3-4-16-29/h5-12H,1-4,13-19H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNKKMKHXXUFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404012
Record name GNF-PF-3071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298215-35-7
Record name GNF-PF-3071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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